molecular formula C19H20O6 B14604319 Diethyl 4,4'-[methylenebis(oxy)]dibenzoate CAS No. 57987-50-5

Diethyl 4,4'-[methylenebis(oxy)]dibenzoate

Cat. No.: B14604319
CAS No.: 57987-50-5
M. Wt: 344.4 g/mol
InChI Key: BATDFGHKSZYNQH-UHFFFAOYSA-N
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Description

Diethyl 4,4’-[methylenebis(oxy)]dibenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two ester groups attached to a central methylene bridge, which is further connected to two benzene rings through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4,4’-[methylenebis(oxy)]dibenzoate can be synthesized through a multi-step process starting from 4-hydroxybenzoic acid. The synthesis involves the following steps:

Industrial Production Methods

In an industrial setting, the production of diethyl 4,4’-[methylenebis(oxy)]dibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-[methylenebis(oxy)]dibenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Oxidation: The methylene bridge can be oxidized to form a carbonyl group, resulting in the formation of a diketone derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the benzene rings.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl 4,4’-[methylenebis(oxy)]dibenzoate involves its interaction with various molecular targets and pathways:

    Ester Hydrolysis: The ester groups are susceptible to hydrolysis by esterases, leading to the formation of 4-hydroxybenzoic acid and ethanol.

    Oxidation: The methylene bridge can be oxidized by oxidizing agents, resulting in the formation of carbonyl-containing derivatives.

    Substitution Reactions:

Properties

CAS No.

57987-50-5

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 4-[(4-ethoxycarbonylphenoxy)methoxy]benzoate

InChI

InChI=1S/C19H20O6/c1-3-22-18(20)14-5-9-16(10-6-14)24-13-25-17-11-7-15(8-12-17)19(21)23-4-2/h5-12H,3-4,13H2,1-2H3

InChI Key

BATDFGHKSZYNQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCOC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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